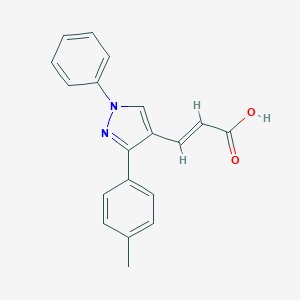

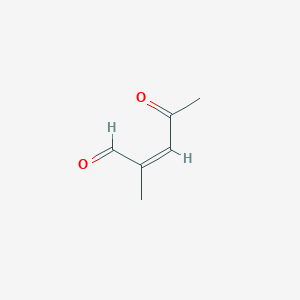

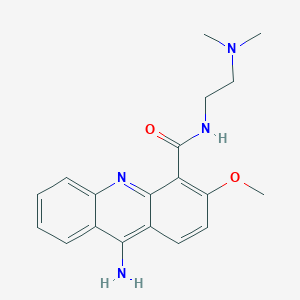

![molecular formula C6H7Br B011080 3-Bromobicyclo[3.1.0]hex-2-ene CAS No. 105250-96-2](/img/structure/B11080.png)

3-Bromobicyclo[3.1.0]hex-2-ene

概要

説明

3-Bromobicyclo[3.1.0]hex-2-ene is a derivative of Bicyclo[3.1.0]hex-2-ene . The parent compound, Bicyclo[3.1.0]hex-2-ene, has a molecular formula of C6H8 and a molecular weight of 80.1277 . The IUPAC Standard InChI is InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-2,5-6H,3-4H2 .

Synthesis Analysis

The synthesis of Bicyclo[3.1.0]hexanes, which includes 3-Bromobicyclo[3.1.0]hex-2-ene, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of 3-Bromobicyclo[3.1.0]hex-2-ene is derived from its parent compound, Bicyclo[3.1.0]hex-2-ene . The parent compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The formation of 3-Bromocyclohexene, a compound similar to 3-Bromobicyclo[3.1.0]hex-2-ene, is an example of substitution of alkanes, which require the free-radical mechanism . In the first step of the mechanism, a stable allyl radical is generated, which is stabilized by resonance .科学的研究の応用

Dehydrohalogenation Applications : 3-Bromobicyclo[3.1.0]hex-2-ene is useful for dehydrohalogenating 4-carbethoxy-2,6-dibromocyclohexanone ethylene ketal (Smissman, Lemke, & Creese, 1968).

Increased Dienophilic Reactivity : The compound increases dienophilic reactivity towards furan when substituted with hydrogen (Feast, Musgrave, & Weston, 1971).

Transformation into Natural Products : Bicyclo[3.1.0]hex-1-enes, related to 3-Bromobicyclo[3.1.0]hex-2-ene, can transform into natural products containing triquinane and tropone structures through strain-induced transformations and formal [3+2] cycloadditions (Lee & Ghorai, 2021).

Long-Range Spin-Spin Coupling : 3-Bromobicyclo[3.1.0]hex-2-ene shows interesting cases of long-range spin-spin coupling (Briden, Smissman, & Creese, 1968).

Synthesis of Azaheterocycles : A method for synthesizing 3-azabicyclo[3.1.0]hex-2-enes by intramolecular cyclopropanation of N-allyl enamine carboxylates was developed (Toh et al., 2014).

Photochromic Reactions : The synthesized 1,3-diazabicyclo(3.1.0)hex-3-enes undergo reversible photochromic reactions under UV light (Mahmoodi, Tabatabaeian, & Kiyani, 2012).

Radical Cation Formation : Bicyclo[3.1.0]hex-2-ene radical cation, generated by γ-irradiation in Freon matrices, undergoes ring opening to 1,3-cyclohexadiene radical cation (Faucitano et al., 1992).

Synthesis and Isomerization : 3-Bromobicyclo[3.1.0]hex-2-ene can be synthesized and undergoes rapid isomerization to 2-ene upon acid treatment (Askani & Wieduwilt, 1986).

Security Ink and Anti-Counterfeiting : The synthesized photochromic hybrids can serve as security ink or anti-counterfeiting marks for photoprinting (Nadamani et al., 2019).

Palladium-Catalyzed Aerobic Annulation : The synthesis of 3-azabicyclo[3.1.0]hex-2-ene can be achieved using a novel palladium-catalyzed aerobic (1+2) annulation process (Wu et al., 2017).

Safety And Hazards

将来の方向性

Research on Bicyclo[3.3.1]nonanes, a class of compounds that includes 3-Bromobicyclo[3.1.0]hex-2-ene, has shown that these compounds have potential applications in medicinal chemistry . They have been used in asymmetric catalysis and as potent anticancer entities . Therefore, future research may focus on exploring these applications further .

特性

IUPAC Name |

3-bromobicyclo[3.1.0]hex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br/c7-6-2-4-1-5(4)3-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBYAMRDESORBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C=C(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobicyclo[3.1.0]hex-2-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

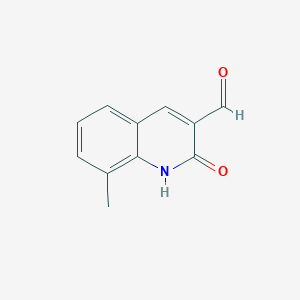

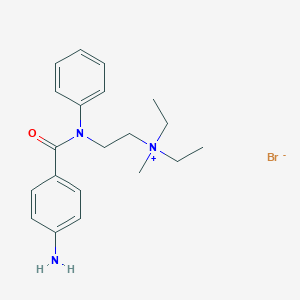

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)

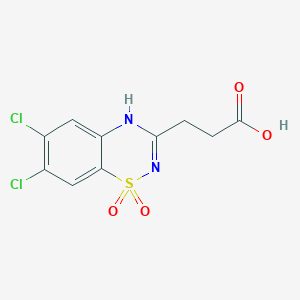

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)